N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Overview
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the formation of the pyrazole ring followed by its functionalization and subsequent coupling with a thiophene derivative. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This intermediate is then reacted with an isopropylating agent to introduce the isopropyl group at the nitrogen atom. The final step involves the coupling of the pyrazole derivative with a thiophene-2-carboxylic acid derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents, reagents, and catalysts is also optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can yield primary or secondary amines.
Scientific Research Applications
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Material Science: Its unique electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The pyrazole ring can interact with active sites of enzymes through hydrogen bonding and π-π stacking interactions, while the thiophene ring can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-(1-isopropyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
- N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide
Uniqueness
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring, which can influence its steric and electronic properties. This unique substitution pattern can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
IUPAC Name |
N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-8(2)15-11(7-9(3)14-15)13-12(16)10-5-4-6-17-10/h4-8H,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWYXYKELYTWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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